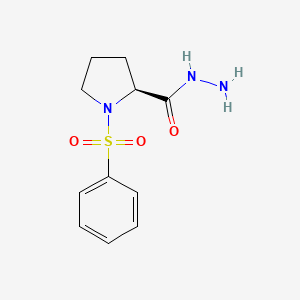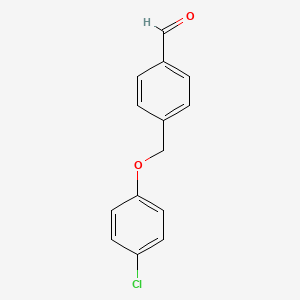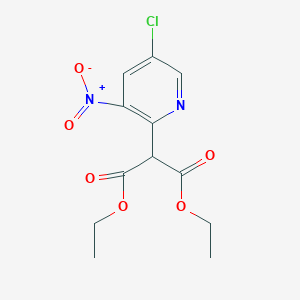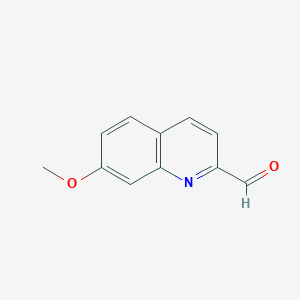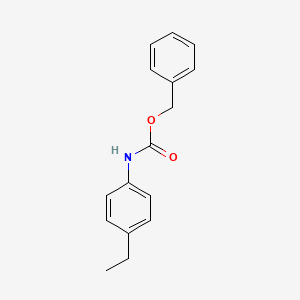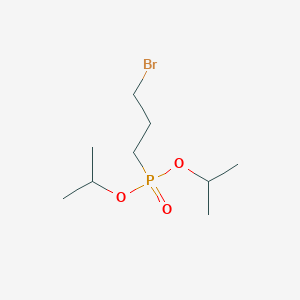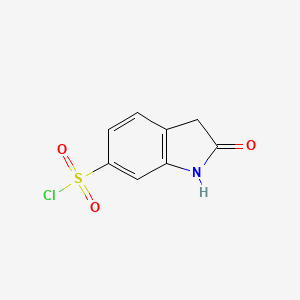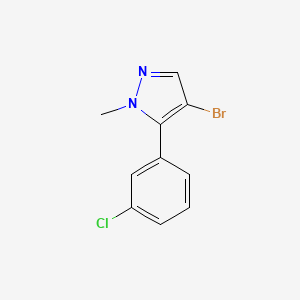![molecular formula C11H10N2O B13981844 6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ringImidazo[1,5-a]pyridine derivatives have garnered significant attention due to their versatility, optical behaviors, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with cyclopropyl ketones under acidic conditions, followed by oxidation to form the desired aldehyde. Another approach involves the use of Vilsmeier-Haack reaction, where 2-aminopyridine reacts with cyclopropyl aldehydes in the presence of phosphorus oxychloride and dimethylformamide .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases like sodium hydroxide
Major Products:
Oxidation: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 6-Cyclopropylimidazo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of optoelectronic devices, sensors, and materials science applications
Mechanism of Action
The mechanism of action of 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar applications but different structural arrangement.
Imidazo[4,5-b]pyridine: Known for its biological activities and used in medicinal chemistry.
Indole Derivatives: Share some biological properties but differ in their core structure and reactivity .
Uniqueness: 6-Cyclopropylimidazo[1,5-a]pyridine-5-carboxaldehyde stands out due to its unique combination of the cyclopropyl group and the imidazo[1,5-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-6-11-10(8-1-2-8)4-3-9-5-12-7-13(9)11/h3-8H,1-2H2 |
InChI Key |
QNNQXODGAUBZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3C=NC=C3C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


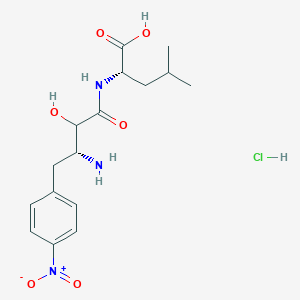
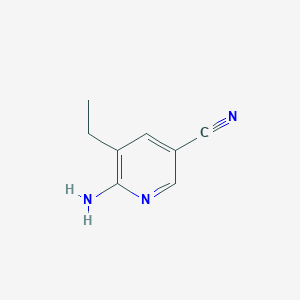
![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
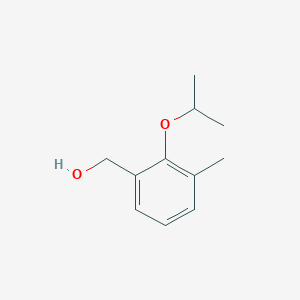

![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
